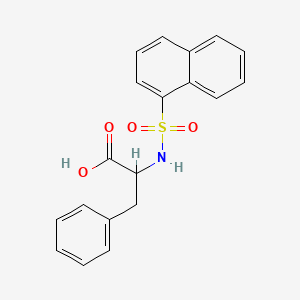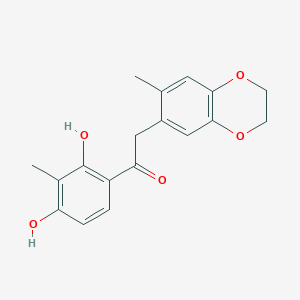
ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The introduction of the 3-chlorophenyl group can be achieved through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride. The final product is obtained after esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxaldehyde
Uniqueness
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acid derivatives. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
ethyl 3-amino-5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)9-10(15-16-11(9)14)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPPAUTEIAOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7883986.png)
![2-[Butyl-(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7883992.png)
![2-[(4-Methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7883997.png)

![6-[(4-Chloro-3-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B7884012.png)
![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-phenylethanoic acid](/img/structure/B7884025.png)
![(2S)-2-({2-[4-oxo-3(4H)-quinazolinyl]acetyl}amino)propanoic acid](/img/structure/B7884028.png)

![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)
![ethyl 4-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7884055.png)

![methyl 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B7884088.png)
![4-hydroxy-N'-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]benzohydrazide](/img/structure/B7884093.png)
![4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B7884096.png)
